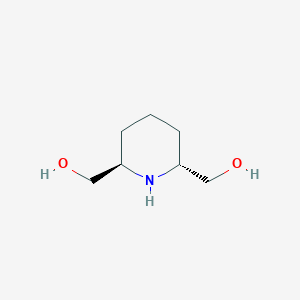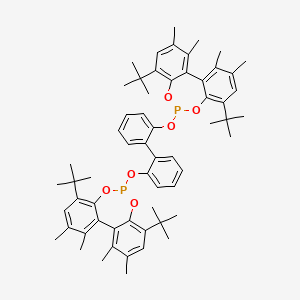
(S,S)-Kelliphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-Kelliphite is a chiral compound known for its unique stereochemistry and potential applications in various scientific fields. The compound’s specific configuration, denoted by the (S,S) prefix, indicates its stereoisomerism, which plays a crucial role in its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Kelliphite typically involves chiral catalysts or chiral starting materials to ensure the desired stereochemistry. Common synthetic routes include asymmetric synthesis, where chiral auxiliaries or catalysts are used to induce the formation of the (S,S) configuration. Reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize large-scale asymmetric synthesis techniques. These methods often involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of chiral catalysts in industrial settings ensures the efficient production of the desired stereoisomer with minimal by-products.
化学反応の分析
Types of Reactions
(S,S)-Kelliphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and thiols under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
科学的研究の応用
(S,S)-Kelliphite has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of chiral catalysts and materials for various industrial processes.
作用機序
The mechanism of action of (S,S)-Kelliphite involves its interaction with specific molecular targets, often through stereospecific binding. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing their activity and function. The pathways involved may include enzyme inhibition, receptor modulation, and other biochemical processes.
類似化合物との比較
Similar Compounds
(R,R)-Kelliphite: The enantiomer of (S,S)-Kelliphite with opposite stereochemistry.
(S,R)-Kelliphite: A diastereomer with different stereochemistry at one of the chiral centers.
(R,S)-Kelliphite: Another diastereomer with different stereochemistry at the other chiral center.
Uniqueness
This compound’s uniqueness lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomers and diastereomers, this compound may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
729572-33-2 |
|---|---|
分子式 |
C60H72O6P2 |
分子量 |
951.2 g/mol |
IUPAC名 |
4,8-ditert-butyl-6-[2-[2-(4,8-ditert-butyl-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyphenyl]phenoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine |
InChI |
InChI=1S/C60H72O6P2/c1-33-29-43(57(9,10)11)53-49(37(33)5)50-38(6)34(2)30-44(58(12,13)14)54(50)64-67(63-53)61-47-27-23-21-25-41(47)42-26-22-24-28-48(42)62-68-65-55-45(59(15,16)17)31-35(3)39(7)51(55)52-40(8)36(4)32-46(56(52)66-68)60(18,19)20/h21-32H,1-20H3 |
InChIキー |
BWNYBZZRRYVGQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=C(C=C(C(=C7C8=C(C(=CC(=C8O6)C(C)(C)C)C)C)C)C)C(C)(C)C)C(C)(C)C)C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
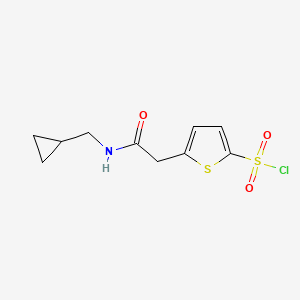

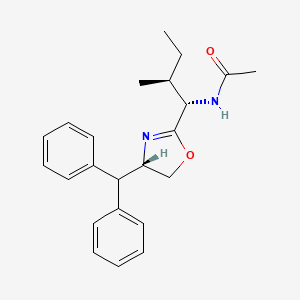
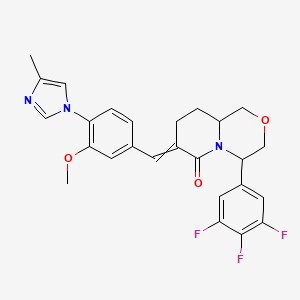
![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)
![3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione](/img/structure/B12830575.png)
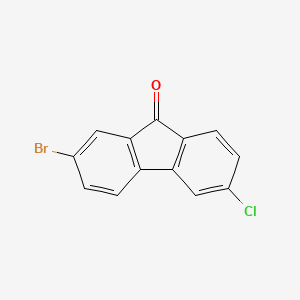
![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)
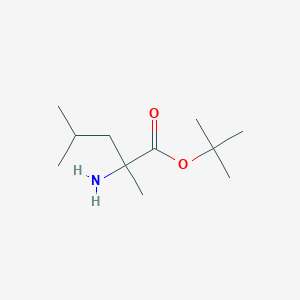

![6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12830604.png)
